(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)
Overview
Description
(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) is an organic compound that features a butene backbone with a diol and a p-toluenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) typically involves the reaction of (S)-3-Butene-1,2-diol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
(S)-3-Butene-1,2-diol+p-toluenesulfonyl chloride→(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate)+HCl
Industrial Production Methods
On an industrial scale, the production of (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The p-toluenesulfonate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium iodide (NaI) or ammonia (NH₃) can be used under appropriate conditions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes or alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) involves its interaction with specific molecular targets and pathways. The p-toluenesulfonate group acts as a leaving group, facilitating various substitution reactions. The diol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: A strong organic acid used in organic synthesis.
p-Toluenesulfonyl chloride: A reagent used for introducing the p-toluenesulfonate group.
Sodium p-toluenesulfonate: A salt used in various chemical reactions.
Uniqueness
(S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) is unique due to its combination of a butene backbone with both diol and p-toluenesulfonate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
[(2S)-2-hydroxybut-3-enyl] 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSCDBZHHLIPOI-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927935 | |
Record name | 2-Hydroxybut-3-en-1-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133095-74-6 | |
Record name | 2-Hydroxybut-3-en-1-yl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.